molecular formula C11H7F3N2O B8573759 1-Phenyl-5-trifluoromethyl-1H-pyrazole-4-carbaldehyde

1-Phenyl-5-trifluoromethyl-1H-pyrazole-4-carbaldehyde

Cat. No. B8573759
M. Wt: 240.18 g/mol
InChI Key: ZTWZGCCEKGPIIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07214802B2

Procedure details

1-Phenyl-5-trifluoromethyl-1H-pyrazole-4-carbaldehyde was prepared from 1-phenyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester (Maybridge) in the same manner as 5-cyclopropyl-1-isopropyl-1H-pyrazole-4-carbaldehyde (Example 49).

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:7]=[N:8][N:9]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[C:10]=1[C:11]([F:14])([F:13])[F:12])=O)C.C1(C2N(C(C)C)N=CC=2C=O)CC1>>[C:15]1([N:9]2[C:10]([C:11]([F:14])([F:12])[F:13])=[C:6]([CH:4]=[O:3])[CH:7]=[N:8]2)[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1C=NN(C1C(F)(F)F)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C1=C(C=NN1C(C)C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1N=CC(=C1C(F)(F)F)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.